molecular formula C23H23O2P B11997753 5-Hydroxy-1-(triphenyl-lambda~5~-phosphanylidene)pentan-2-one CAS No. 62912-16-7

5-Hydroxy-1-(triphenyl-lambda~5~-phosphanylidene)pentan-2-one

Cat. No.: B11997753
CAS No.: 62912-16-7
M. Wt: 362.4 g/mol
InChI Key: PIIILBMTQAKHJF-UHFFFAOYSA-N
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Description

5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone is an organic compound that belongs to the class of phosphoranylidene derivatives. This compound is characterized by the presence of a hydroxy group, a triphenylphosphoranylidene moiety, and a pentanone backbone. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone typically involves the reaction of triphenylphosphine with a suitable precursor, such as a halogenated pentanone derivative, under basic conditions. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired product. Common reagents used in this synthesis include triphenylphosphine, sodium hydride, and halogenated pentanone derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pentanone backbone can be reduced to form an alcohol.

    Substitution: The triphenylphosphoranylidene moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phosphoranylidene derivatives.

Scientific Research Applications

5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoranylidene derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphoranylidene moiety can act as a ligand, binding to metal centers in enzymes and altering their activity. The hydroxy group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-1-indanone: Similar in structure but lacks the triphenylphosphoranylidene moiety.

    5-hydroxy-1-methylpiperidin-2-one: Contains a different heterocyclic core but shares the hydroxy group.

    Indole derivatives: Share some structural similarities and biological activities.

Uniqueness

5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone is unique due to the presence of the triphenylphosphoranylidene moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62912-16-7

Molecular Formula

C23H23O2P

Molecular Weight

362.4 g/mol

IUPAC Name

5-hydroxy-1-(triphenyl-λ5-phosphanylidene)pentan-2-one

InChI

InChI=1S/C23H23O2P/c24-18-10-11-20(25)19-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,19,24H,10-11,18H2

InChI Key

PIIILBMTQAKHJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)CCCO)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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